![molecular formula C10H13F2NO B13273819 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)
2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13F2NO This compound is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,4-difluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the amino alcohol structure allows for hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A key intermediate in the synthesis of 2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol.
Fluconazole: A related compound with a similar difluorophenyl group, used as an antifungal agent.
2-{[(2,4-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol: A structural analog with a methyl group substitution.
Uniqueness
This compound is unique due to its specific combination of a difluorophenyl group and an amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c1-7(6-14)13-5-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
ARTPCKRMYMJADI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


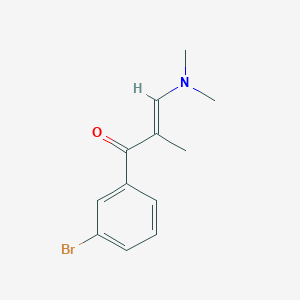
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13273737.png)
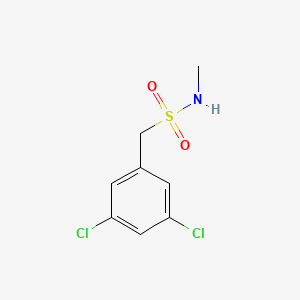

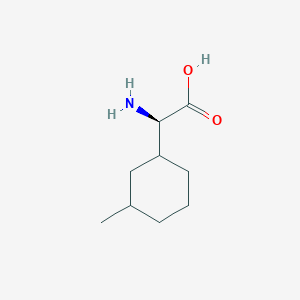
![4-[(3-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13273747.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol](/img/structure/B13273763.png)
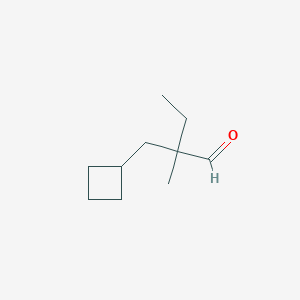
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13273776.png)
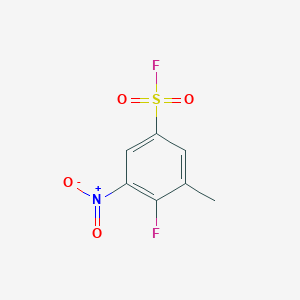
![[5-(Propan-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B13273793.png)
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)
